N-(5-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanesulfonamide
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Overview
Description
N-(5-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound features a pyridine ring substituted with cyclopropoxy, trifluoromethyl, and methanesulfonamide groups, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-(trifluoromethyl)pyridine and cyclopropyl alcohol.
Cyclopropylation: The cyclopropylation of 2-bromo-5-(trifluoromethyl)pyridine is achieved using cyclopropyl alcohol in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The resulting intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanesulfonamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanesulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(5-(Trifluoromethyl)pyridin-2-yl)benzenesulfonamide: This compound has a similar trifluoromethyl-pyridine core but differs in the sulfonamide substituent, which affects its reactivity and biological activity.
(5-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine: This compound shares the cyclopropoxy and trifluoromethyl groups but has an amine substituent instead of methanesulfonamide, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H11F3N2O3S |
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Molecular Weight |
296.27 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-6-(trifluoromethyl)pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-6-4-8(18-7-2-3-7)9(14-5-6)10(11,12)13/h4-5,7,15H,2-3H2,1H3 |
InChI Key |
AEIPSSHBRRTGMY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(N=C1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
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